molecular formula C16H18S2 B13775935 Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl CAS No. 65104-31-6

Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl

Cat. No.: B13775935
CAS No.: 65104-31-6
M. Wt: 274.4 g/mol
InChI Key: SVSLLOZMPLCVED-UHFFFAOYSA-N
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Description

2,5-Xylyl 2,6-xylyl disulfide is an organic compound with the molecular formula C16H18S2 It is a disulfide derivative of xylyl, which is a dimethylbenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-xylyl 2,6-xylyl disulfide can be achieved through several methods. One common method involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is scalable and allows for the preparation of symmetrical disulfides from primary, secondary, allylic, and benzylic halides.

Industrial Production Methods

In industrial settings, the production of disulfides often involves the oxidation of thiols. Thiols, which are intermediates in the synthesis of disulfides, can be prepared from their corresponding alkyl halides. The oxidation process typically employs reagents such as sulfur monochloride (S2Cl2), tetrathiomolybdate, or tetrathiotungstate complexes .

Chemical Reactions Analysis

Types of Reactions

2,5-Xylyl 2,6-xylyl disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,5-Xylyl 2,6-xylyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-xylyl 2,6-xylyl disulfide involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation of thiols and other reactive sulfur species. These reactive species can interact with proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenyl disulfide
  • 2,6-Dimethylphenyl disulfide
  • Diphenyl disulfide

Uniqueness

2,5-Xylyl 2,6-xylyl disulfide is unique due to the presence of two xylyl groups, which provide distinct steric and electronic properties.

Properties

CAS No.

65104-31-6

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-9-12(2)15(10-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3

InChI Key

SVSLLOZMPLCVED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SSC2=C(C=CC=C2C)C

Origin of Product

United States

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